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Compound of Interest

Compound Name: 2-(2-Methylphenyl)propan-1-amine

CAS No.: 5266-88-6

Cat. No.: B1656415

Get Quote

Compound Identity & Structural Context
Target Analyte: 2-(2-Methylphenyl)propan-1-amine CAS Registry Number: 1644120-29-5

(Hydrochloride salt) Systematic Name: 2-(o-Tolyl)propan-1-amine Molecular Formula:

Molecular Weight: 149.24 g/mol (Free base)

Structural Significance
This compound is a

-substituted primary amine. Unlike its isomer 1-(2-methylphenyl)propan-2-amine (an
amphetamine analog), the amine group here is terminal (primary carbon), and the branching
occurs at the

-carbon. This structural distinction fundamentally alters its fragmentation patterns in Mass
Spectrometry (MS) and its chemical shifts in NMR compared to psychoactive phenethylamines.

Key Structural Features for Spectroscopy:

Terminal Amine (
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): Dictates the base peak in MS (m/z 30).

-Branching: Creates a chiral center at C2, resulting in a complex splitting pattern for the
methine proton.

-Substitution: The methyl group at the ortho position of the phenyl ring introduces steric
strain and distinct aromatic coupling (ABCD or similar complex pattern) in NMR.
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Figure 1: Structural connectivity highlighting the spectroscopic zones of interest.

Mass Spectrometry (GC-MS)
Methodology: Electron Ionization (EI), 70 eV.

Fragmentation Pathway
The fragmentation of 2-(2-Methylphenyl)propan-1-amine is dominated by

-cleavage initiated by the nitrogen lone pair. Unlike amphetamines (which yield m/z 44),

-substituted primary amines characteristically yield a dominant base peak at m/z 30.

Predicted Mass Spectrum Data
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m/z Intensity Fragment Identity Mechanism

30 100% (Base) -Cleavage at C1-C2

bond.

119 ~10-20%

Charge retention on

the benzylic

carbocation

(secondary).

105 ~15%
Methyl-tropylium ion

(rearrangement).

91 ~10% Tropylium ion.

149 <1%

Molecular ion

(typically weak in

aliphatic amines).

Mechanistic Workflow
The primary cleavage occurs between the

-carbon (C1) and the

-carbon (C2).
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Figure 2: EI-MS fragmentation pathway showing the origin of the diagnostic m/z 30 peak.

Nuclear Magnetic Resonance (NMR)
Solvent:

(Deuterated Chloroform) or

(for HCl salt). Internal Standard: TMS (

0.00).

NMR (Proton)
The spectrum is characterized by the asymmetry introduced by the chiral C2 center and the

ortho-methyl group.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1656415/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-profiling-of-2-2-methylphenyl-propan-1-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1656415?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Coupling (

, Hz)

7.10 - 7.25 Multiplet 4H Aromatic (Ar-H) Complex

3.15 Sextet (approx) 1H -Methine (C2-H)

2.85
Doublet of

Doublets
1H

-Methylene (C1-

H

)

2.75
Doublet of

Doublets
1H

-Methylene (C1-

H

)

2.35 Singlet 3H
Ar-

(o-Methyl)
-

1.25 Doublet 3H

Chain Methyl

(C3-H

)

1.10 Broad Singlet 2H
Amine (

)
Exchangeable

Technical Insight:

Diastereotopic Protons: The C1 methylene protons are diastereotopic due to the adjacent

chiral center at C2. They will not appear as a simple doublet but as two distinct doublets of

doublets (dd) or a complex multiplet, depending on the resolution.

Ortho-Effect: The aromatic methyl group (2.35 ppm) typically shifts slightly upfield compared

to para-isomers due to shielding effects if the conformation brings it into the shielding cone of
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the adjacent ring protons, though in flexible alkyl chains this is averaged.

NMR (Carbon)
Chemical Shift (

, ppm)
Type Assignment

142.0 - 135.0 Quaternary Ar-C (Ipso & C-Me)

130.5, 126.5, 126.0, 125.0 CH Aromatic CH

48.5
C1 (

-carbon)

39.0 CH
C2 (

-carbon)

19.5 Ar-

18.5 Chain

Infrared Spectroscopy (FT-IR)
Sampling: ATR (Attenuated Total Reflectance) or KBr Pellet.

Diagnostic Bands:

Primary Amine (

):

3350 - 3250 cm

: Weak doublet (N-H stretching).

1600 cm

: N-H bending (scissoring).
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Aromatic Region:

3000 - 3100 cm

: C-H stretching (

).

750 cm

: Strong band characteristic of 1,2-disubstitution (ortho-substitution). This distinguishes it
from para-isomers (usually ~800-850 cm

).

Aliphatic:

2850 - 2960 cm

: C-H stretching (

).

Experimental Validation Protocol
To ensure the identity of synthesized or purchased material, follow this self-validating workflow.

Step-by-Step Characterization Workflow
Sample Preparation: Dissolve 10 mg of sample in 0.6 mL

.

Acquisition: Run

NMR (min 16 scans) and

NMR (min 256 scans).

Logic Check (The "Isomer Trap"):
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Check: Is the methyl doublet at ~1.2 ppm?

Yes: Consistent with propan-1-amine or propan-2-amine structure.

Check: Is the

-carbon signal (connected to N) a CH (multiplet ~3.5 ppm) or a

(multiplet/dd ~2.8 ppm)?

CH: It is the amphetamine isomer (1-(o-tolyl)propan-2-amine). REJECT.

: It is the target (2-(o-tolyl)propan-1-amine). ACCEPT.

Check: MS Base Peak.[1]

m/z 44: Amphetamine class. REJECT.

m/z 30: Primary amine (

-sub). ACCEPT.
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Unknown Sample
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Figure 3: Logic gate for distinguishing the target from its psychoactive isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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